![molecular formula C23H19N5 B142180 1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene CAS No. 125455-63-2](/img/structure/B142180.png)
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its applications in various fields, including analytical chemistry, dyeing, and biological staining.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline derivatives to form diazonium salts. These diazonium salts are then coupled with naphthalene derivatives to form the azo compound.
Diazotization: Aniline derivatives are treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form diazonium salts.
Azo Coupling: The diazonium salts are then reacted with 2-methylaminonaphthalene in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene has several scientific research applications:
Analytical Chemistry: Used as a dye for staining and detecting specific compounds in analytical procedures.
Biology: Employed in biological staining to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the dyeing of textiles, plastics, and other materials.
作用機序
The mechanism of action of 1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various biomolecules, leading to changes in their structure and function. The azo groups can also undergo redox reactions, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
- p-(4-Butyl-phenylazo)calix6arene : A calixarene derivative with multiple azo groups.
1-(4-[Phenylazo]phenylazo)-2-naphthol: Another azo dye with similar structural features but different functional groups.
4-(Phenylazo)benzoic acid: A compound with a single azo group and different applications.
Uniqueness
1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene is unique due to its specific combination of azo groups and methylaminonaphthalene structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
IUPAC Name |
N-methyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-24-22-16-11-17-7-5-6-10-21(17)23(22)28-27-20-14-12-19(13-15-20)26-25-18-8-3-2-4-9-18/h2-16,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNDCGNXYIBOLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399928 |
Source


|
| Record name | N-Methyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125455-63-2 |
Source


|
| Record name | N-Methyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)

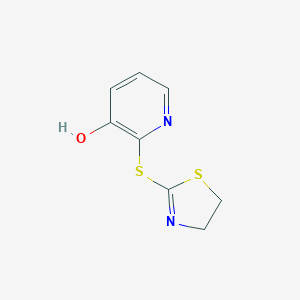
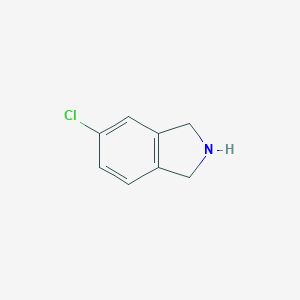

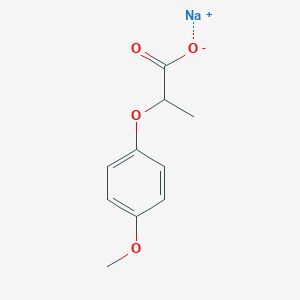
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
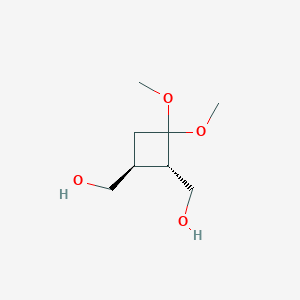
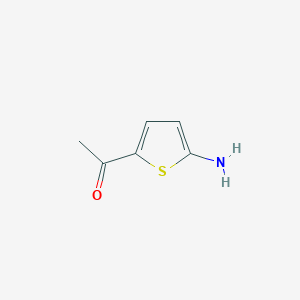

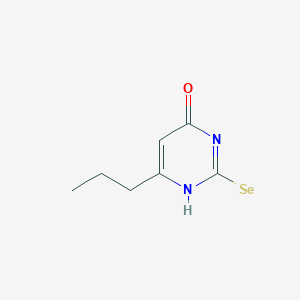
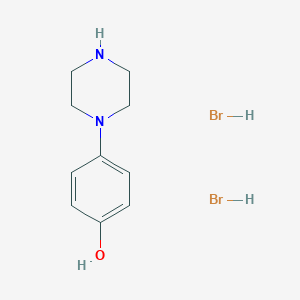
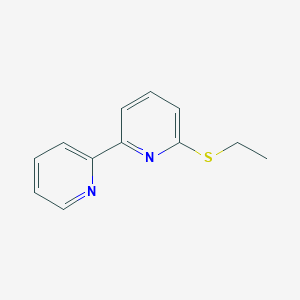
![Bis[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B142144.png)
